molecular formula C23H24N4 B11446652 2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11446652
M. Wt: 356.5 g/mol
InChI Key: SXCOCOPEXFRSLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves a multi-step process. One common method includes the reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor. This reaction is carried out in the presence of potassium persulfate (K2S2O8) and a catalytic amount of iodine (I2) to yield the desired imidazo[1,2-a]pyridine derivatives .

Chemical Reactions Analysis

2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:

These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activities and selectivity.

Properties

Molecular Formula

C23H24N4

Molecular Weight

356.5 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H24N4/c1-16-5-10-19(11-6-16)24-23-22(18-8-12-20(13-9-18)26(3)4)25-21-14-7-17(2)15-27(21)23/h5-15,24H,1-4H3

InChI Key

SXCOCOPEXFRSLF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=C(C=C4)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.